molecular formula C23H23N5OS2 B12487102 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide

Cat. No.: B12487102
M. Wt: 449.6 g/mol
InChI Key: DYAFWRHYIKHOIC-UHFFFAOYSA-N
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Description

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide is a complex organic compound that features a combination of pyrimidine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidine and benzimidazole intermediates. These intermediates are then coupled through a series of reactions involving thiolation and acylation.

    Preparation of Pyrimidine Intermediate:

    Preparation of Benzimidazole Intermediate:

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-phenylpyrimidin-2-amine
  • 5-propylsulfanyl-1H-benzimidazole
  • 2-phenylpyrimidine

Uniqueness

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide is unique due to its dual presence of pyrimidine and benzimidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N5OS2

Molecular Weight

449.6 g/mol

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-(6-propylsulfanyl-1H-benzimidazol-2-yl)acetamide

InChI

InChI=1S/C23H23N5OS2/c1-3-11-30-17-9-10-18-20(13-17)26-22(25-18)28-21(29)14-31-23-24-15(2)12-19(27-23)16-7-5-4-6-8-16/h4-10,12-13H,3,11,14H2,1-2H3,(H2,25,26,28,29)

InChI Key

DYAFWRHYIKHOIC-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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